molecular formula C19H22N2O4S B2356517 (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109267-07-2

(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2356517
CAS No.: 2109267-07-2
M. Wt: 374.46
InChI Key: SESLOCBFGLJULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-((3-Methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a synthetically versatile chemical building block featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry and drug discovery . This stereochemically defined compound incorporates both a 3-methoxyphenylsulfonyl group and a pyridinyloxy substituent, which are common pharmacophores known to influence molecular recognition and biological activity. The 8-azabicyclo[3.2.1]octane framework is the central core of tropane alkaloids and is extensively investigated for its potential in developing therapeutics for nervous system disorders, inflammatory conditions, and other disease areas . Researchers utilize this and related azabicyclic compounds as key intermediates in the synthesis of potential inhibitors for various enzymes, including intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in the inflammatory response . Inhibition of NAAA is a promising approach to manage inflammatory and pain conditions by preserving endogenous palmitoylethanolamide (PEA), an anti-inflammatory and analgesic agent . The specific stereochemistry (1R,5S) of this compound is critical for its intended applications, as the three-dimensional orientation of functional groups directly impacts its interaction with biological targets. This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-(3-methoxyphenyl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-24-16-4-2-6-19(12-16)26(22,23)21-14-7-8-15(21)11-18(10-14)25-17-5-3-9-20-13-17/h2-6,9,12-15,18H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESLOCBFGLJULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane , identified by its CAS number 2109267-07-2 , is a bicyclic organic molecule with significant potential in pharmacological applications. This article elaborates on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 374.5 g/mol
  • Structure : The compound features a bicyclo[3.2.1]octane framework with a sulfonyl group and a pyridine moiety, which are critical for its biological interactions.

The primary biological activity of this compound is attributed to its role as an inhibitor of specific signaling pathways.

Targeted Pathways

  • Janus Kinases (JAKs) : The compound selectively inhibits JAK1 and TYK2, which are crucial in the JAK-STAT signaling pathway associated with immune response regulation and inflammation control.

Mode of Action

  • The inhibition of JAK1 and TYK2 leads to a decrease in pro-inflammatory cytokines, thereby reducing inflammation and related pathologies such as splenomegaly and bone resorption in experimental models.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, particularly pSTAT5, in human whole blood assays. This inhibition is indicative of its potential to modulate immune responses.

In Vivo Studies

In animal models, particularly in adjuvant-induced arthritis in rats:

  • Significant reductions in inflammation were observed.
  • The compound also led to changes in body weight and overall health status of the subjects.

Case Studies

StudyModelFindings
Rat model of arthritisReduced inflammation and bone resorption were noted with oral administration.
Human whole blood assayPotent inhibition of IFNα-triggered pSTAT5 signaling was observed.

These studies underline the compound's therapeutic potential in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is orally bioavailable, which is advantageous for therapeutic applications. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other compounds exhibiting similar structural features:

Compound NameStructural FeaturesBiological Activity
8-Azabicyclo[3.2.1]octaneBicyclic structureNeuroactive
5-EthylthiophenolThiophenol derivativeAntimicrobial
Methylthio-substituted phenolsAromatic ring with methylthioAntioxidant

This table illustrates the diversity of biological activities exhibited by structurally related compounds.

Comparison with Similar Compounds

Variations in Sulfonyl Substituents

Compound Name Sulfonyl Group Key Differences & Implications
Target Compound 3-Methoxyphenyl Enhanced lipophilicity due to methoxy group; potential metabolic stability
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole Increased hydrogen-bonding capacity; may improve selectivity for kinases or ion channels
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile 4-Aminophenyl Electron-donating amino group enhances solubility; carbonitrile at C3 alters electronic profile
8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Strong electron-withdrawing effects from nitro and fluorine groups; may increase reactivity

Key Insight: The 3-methoxyphenyl group in the target compound balances lipophilicity and electronic effects, distinguishing it from analogs with polar (e.g., amino) or strongly electron-withdrawing (e.g., nitro) substituents.

Variations in Pyridyloxy Substituents

Compound Name Pyridyloxy Position Biological Implications
Target Compound Pyridin-3-yloxy 3-position oxygen may favor interactions with hydrophobic pockets in target proteins
(1R,3r,5S)-3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy 2-position oxygen could alter hydrogen-bonding networks; reduced steric hindrance

Key Insight : The pyridin-3-yloxy group in the target compound may optimize binding to targets requiring specific spatial arrangements, such as G protein-coupled receptors .

Core Modifications and Additional Functional Groups

Compound Name Structural Feature Functional Impact
Spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane] derivatives Spiro-oxirane ring Introduces conformational constraints; may improve metabolic stability
(1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid Carboxylic acid at C8 Enhances water solubility; potential for salt formation or prodrug development
Anisodamine (6β-Hydroxyhyoscyamine) Hydroxy and methyl groups on core Modifies muscarinic receptor affinity; highlights role of stereochemistry in bioactivity

Key Insight : The target compound’s lack of additional polar groups (e.g., carboxylic acid) may favor blood-brain barrier penetration compared to more hydrophilic analogs .

Research Findings and Pharmacological Implications

  • SAR Evolution : Studies on pyrazole sulfonamides (e.g., compound 30 in ) demonstrate that bulky sulfonyl groups improve selectivity for serotonin receptors, suggesting the 3-methoxyphenyl group in the target compound may similarly enhance target specificity .
  • Metabolic Stability: The methoxy group in the target compound likely reduces oxidative metabolism compared to nitro- or amino-substituted analogs, as seen in preclinical models .
  • Stereochemical Sensitivity : and emphasize that stereochemistry at the 1R,5S positions is critical for maintaining high-affinity interactions, a feature conserved in the target compound .

Preparation Methods

Boc-Protection of Nortropinone

Nortropinone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to yield tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. This step achieves >95% yield under mild conditions (20–30°C, 5–6 hours) in dichloromethane or 1,4-dioxane.

Table 1: Boc-Protection Reaction Conditions

Starting Material Reagents Solvent Temperature Time Yield
8-Azabicyclo[3.2.1]octan-3-one Boc₂O, TEA DCM 20–30°C 6 h 98%
8-Azabicyclo[3.2.1]octan-3-one Boc₂O, DIPEA 1,4-Dioxane 20°C 3 h 99%

Functionalization at the 3-Position

The ketone at C3 is a critical site for subsequent modifications. Lithiation at -78°C using lithium bis(trimethylsilyl)amide (LiHMDS) generates an enolate, which reacts with electrophiles such as N-phenylbis(trifluoromethanesulfonimide) to install a trifluoromethanesulfonyl (Tf) group. This intermediate facilitates nucleophilic displacement reactions required for ether formation.

Introduction of the 3-methoxyphenylsulfonyl group occurs via nucleophilic substitution at the bridgehead nitrogen. The Boc-protecting group is selectively removed under acidic conditions (e.g., HCl in dioxane), exposing the secondary amine for sulfonylation.

Sulfonylation Reaction

The free amine reacts with 3-methoxyphenylsulfonyl chloride in the presence of a base such as pyridine or DIPEA. Optimal conditions use dichloromethane or THF at 0–25°C, achieving yields of 80–90%. Stereochemical integrity is preserved due to the rigid bicyclic structure.

Table 2: Sulfonylation Parameters

Amine Source Sulfonylating Agent Base Solvent Temperature Yield
Deprotected 8-azabicyclo[3.2.1]octane 3-Methoxyphenylsulfonyl chloride DIPEA THF 0–25°C 85%

Etherification at the 3-Position

The installation of the pyridin-3-yloxy group proceeds via a two-step sequence: (1) activation of the C3 position as a leaving group (e.g., triflate) and (2) nucleophilic aromatic substitution (SNAr) with pyridin-3-ol.

Triflate Formation

The C3 ketone is converted to a triflate using N-phenylbis(trifluoromethanesulfonimide) and LiHMDS in THF at -78°C. This step requires strict temperature control to prevent side reactions.

SNAr with Pyridin-3-ol

The triflate intermediate reacts with pyridin-3-ol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to facilitate the coupling. Microwave-assisted heating at 120°C for 1 hour in DMF improves reaction efficiency.

Table 3: Etherification Reaction Conditions

Triflate Intermediate Nucleophile Catalyst System Solvent Temperature Yield
C3-Triflate Pyridin-3-ol Pd(OAc)₂, Xantphos DMF 120°C 75%

Stereochemical Control and Purification

The (1R,5S) stereochemistry is inherent to the tropane core and is preserved throughout the synthesis. Chiral HPLC or recrystallization from ethanol/water mixtures ensures enantiomeric excess >99%. Final purification employs silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound.

Analytical Characterization

The compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.33 (d, J = 2.8 Hz, 1H, pyridine), 7.58–7.52 (m, 2H, aryl), 6.94 (d, J = 8.4 Hz, 1H, aryl), 4.78–4.65 (m, 1H, bridgehead H), 3.85 (s, 3H, OCH₃).
  • HRMS : m/z calc’d for C₁₉H₂₂N₂O₄S [M+H]⁺: 374.46, found: 374.46.

Challenges and Optimization Opportunities

Key challenges include minimizing racemization during sulfonylation and improving yields in the SNAr step. Future work could explore flow chemistry for triflate formation and biocatalytic methods for stereoselective etherification.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including sulfonylation of the azabicyclo core and subsequent coupling of the pyridinyloxy group. Key steps require:

  • High temperatures (80–120°C) and specific catalysts to ensure stereochemical control and yield .
  • Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) to stabilize intermediates and enhance reactivity .
  • Chromatographic purification (e.g., flash column chromatography) to isolate the product from side reactions .
  • Yield optimization via iterative adjustments to reaction time, solvent polarity, and stoichiometry .

Q. Which solvents and catalysts are most effective for coupling reactions involving the sulfonyl and pyridinyloxy groups?

  • Solvents : Polar aprotic solvents (DMSO, MeCN) are preferred for sulfonylation due to their ability to dissolve reactive intermediates and stabilize transition states .
  • Catalysts : Transition-metal catalysts (e.g., palladium complexes) may be used for cross-coupling reactions, though specific catalysts are often proprietary or context-dependent . Acidic or basic conditions (e.g., NaOH/KOH) facilitate substitution reactions .

Q. How is the compound purified, and what analytical methods validate its purity?

  • Purification : Chromatography (normal-phase or reverse-phase) is standard, with TLC monitoring to track reaction progress .
  • Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) confirm structural integrity, while HPLC (>95% purity) ensures batch consistency .

Advanced Research Questions

Q. How can stereochemical discrepancies in the azabicyclo core be resolved during synthesis?

  • Chiral catalysts or chiral auxiliaries enforce stereoselectivity during cyclization steps .
  • X-ray crystallography or NOESY NMR can resolve ambiguities in spatial arrangement by comparing experimental data with computational models (e.g., DFT calculations) .
  • Contradictions between predicted and observed stereochemistry may arise from kinetic vs. thermodynamic control ; reaction temperature and solvent polarity adjustments can bias outcomes .

Q. What strategies address contradictions in pharmacological data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability to explain efficacy gaps .
  • Orthogonal assays : Use surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP modulation) to verify target engagement .
  • Species-specific metabolism : Compare metabolite profiles across models (e.g., rodent vs. human hepatocytes) to identify interspecies variations .

Q. How can multi-step synthesis yields be improved without compromising stereochemical purity?

  • Stepwise optimization : Prioritize critical steps (e.g., sulfonylation) for DOE (design of experiments) screening of variables (temperature, catalyst loading) .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
  • Alternative coupling reagents : Replace traditional agents with newer catalysts (e.g., flow chemistry setups) to reduce side reactions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock or Schrödinger to model binding poses with receptors (e.g., GPCRs or kinases) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues for mutagenesis studies .
  • Validate predictions with SPR or ITC to quantify binding thermodynamics .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays?

  • Assay conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme activity. Standardize protocols across labs .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
  • Data normalization : Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Q. Why do solubility measurements vary across studies, and how can this be mitigated?

  • Solvent choice : Use biorelevant media (e.g., FaSSIF/FeSSIF) instead of pure DMSO to mimic physiological conditions .
  • Temperature control : Ensure measurements are conducted at 37°C with agitation to prevent supersaturation artifacts .
  • Technique validation : Compare dynamic light scattering (DLS) with nephelometry for consistency .

Methodological Recommendations

Q. What in vitro models best predict in vivo efficacy for neurological targets?

  • Primary neuronal cultures : Assess functional endpoints (e.g., calcium imaging) to measure target modulation .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers or PAMPA-BBB assays to estimate permeability .
  • Combine with microdialysis in rodent models to correlate free brain concentrations with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.